molecular formula C10H9N3O B13454939 2-Aminoquinoline-7-carboxamide

2-Aminoquinoline-7-carboxamide

Cat. No.: B13454939
M. Wt: 187.20 g/mol
InChI Key: VQEJMITYIHLUHB-UHFFFAOYSA-N
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Description

2-Aminoquinoline-7-carboxamide is a heterocyclic compound that features a quinoline core structure with an amino group at the 2-position and a carboxamide group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Aminoquinoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Aminoquinoline-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Aminoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with receptors and proteins involved in signal transduction pathways, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

2-Aminoquinoline-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-aminoquinoline-7-carboxamide

InChI

InChI=1S/C10H9N3O/c11-9-4-3-6-1-2-7(10(12)14)5-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14)

InChI Key

VQEJMITYIHLUHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)N)C(=O)N

Origin of Product

United States

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